molecular formula C3H15Na2O10P B8003580 Sodium glycerol 2-phosphate tetrahydrate

Sodium glycerol 2-phosphate tetrahydrate

Cat. No.: B8003580
M. Wt: 288.10 g/mol
InChI Key: LOEQYCCNMMIAAF-UHFFFAOYSA-L
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Description

Sodium glycerol 2-phosphate tetrahydrate is a chemical compound with the molecular formula

C3H7Na2O6P4H2OC_3H_7Na_2O_6P \cdot 4H_2OC3​H7​Na2​O6​P⋅4H2​O

. It is a hydrate form of sodium glycerol 2-phosphate, commonly used in various biochemical and industrial applications. This compound is known for its role as a phosphate donor in biological systems and its utility in cell culture media.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium glycerol 2-phosphate tetrahydrate can be synthesized through the phosphorylation of glycerol using phosphorus oxychloride or phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where glycerol is reacted with phosphoric acid. The mixture is then neutralized with sodium hydroxide, and the product is crystallized and purified to obtain the tetrahydrate form. This process ensures high purity and yield, suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the glycerol moiety is oxidized to form glyceraldehyde or dihydroxyacetone.

    Reduction: The compound can be reduced to form glycerol and sodium phosphate.

    Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Glyceraldehyde, dihydroxyacetone.

    Reduction: Glycerol, sodium phosphate.

    Substitution: Various glycerol derivatives depending on the substituent.

Scientific Research Applications

Sodium glycerol 2-phosphate tetrahydrate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a reagent in organic synthesis and as a buffer component in various chemical reactions.

    Biology: It is used in cell culture media as a phosphate source, promoting cell growth and differentiation.

    Medicine: The compound is utilized in drug formulation and delivery systems, particularly in controlled-release medications.

    Industry: It is employed in the production of biodegradable polymers and as an additive in food and cosmetics.

Mechanism of Action

The primary mechanism of action of sodium glycerol 2-phosphate tetrahydrate involves its role as a phosphate donor. In biological systems, it provides phosphate groups necessary for various metabolic processes, including ATP synthesis and nucleotide formation. The compound interacts with enzymes and proteins, facilitating phosphorylation reactions essential for cellular functions.

Comparison with Similar Compounds

    Sodium glycerol 1-phosphate: Similar in structure but differs in the position of the phosphate group.

    Sodium dihydrogen phosphate: A simpler phosphate donor with different applications.

    Sodium tripolyphosphate: Used in industrial applications but has a more complex structure.

Uniqueness: Sodium glycerol 2-phosphate tetrahydrate is unique due to its specific role in biological systems as a phosphate donor and its ability to support cell growth and differentiation. Its tetrahydrate form ensures stability and solubility, making it highly suitable for various applications in research and industry.

Properties

IUPAC Name

disodium;1,3-dihydroxypropan-2-yl phosphate;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P.2Na.4H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;4*1H2/q;2*+1;;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEQYCCNMMIAAF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H15Na2O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hydrate: White crystalline powder; [Mallinckrodt Baker MSDS]
Record name Disodium glycerophosphate
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CAS No.

819-83-0, 154804-51-0
Record name 1,2,3-Propanetriol, 2-(dihydrogen phosphate), sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium β-glycerophosphate
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Record name 154804-51-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium glycerol 2-phosphate tetrahydrate
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Sodium glycerol 2-phosphate tetrahydrate
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Sodium glycerol 2-phosphate tetrahydrate

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